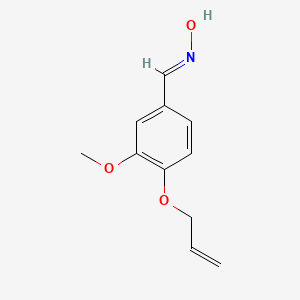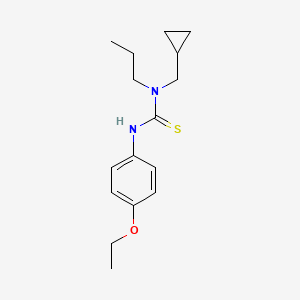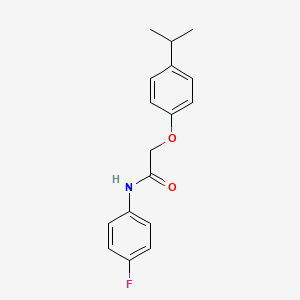
4-(allyloxy)-3-methoxybenzaldehyde oxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives involves various chemical reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions. An example is the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, highlighting the efficiency and specificity of these processes in achieving high yields of the target compounds (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oxime derivatives is characterized by different conformations and hydrogen-bonding patterns, as seen in crystallographic studies. These structures showcase diverse arrangements like s-cis and s-trans configurations, demonstrating the complexity of these compounds (L. Gomes et al., 2018).
Chemical Reactions and Properties
Methoxybenzaldehyde oxime derivatives undergo various chemical reactions, including electro-methoxylation, which reveals insights into their reactivity and interaction with other chemical entities. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (D. Nematollahi & S. M. Golabi, 2000).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde oxime derivatives, such as their vibrational, NMR, and UV-vis spectroscopy, offer deep insights into their structure and stability. These studies help in understanding the physical characteristics that influence the behavior of these compounds under different conditions (A. Abbas, H. Gökce, & S. Bahçelī, 2016).
Chemical Properties Analysis
The chemical properties of methoxybenzaldehyde oxime derivatives, including their reactivity in various chemical reactions and interactions, highlight the versatility and range of applications of these compounds. Detailed studies on their reactivity patterns, such as in reductive alkylation, provide valuable information on their potential utility in chemical synthesis (U. Azzena et al., 1990).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(Allyloxy)-3-methoxybenzaldehyde oxime and its derivatives have been studied for their crystal structures. The research by Gomes et al. (2018) explored the crystal structures of four methoxybenzaldehyde oxime derivatives. They observed different conformations and hydrogen-bonding patterns, which are crucial in understanding the molecular arrangements and potential applications in material science (Gomes et al., 2018).
Anticancer Activity
A study conducted by Sayekti et al. (2021) synthesized C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene using 4-(allyloxy)-3-methoxybenzaldehyde. This compound exhibited cytotoxic activity against HeLa and T47D cells, suggesting potential applications in cancer research (Sayekti et al., 2021).
Spectroscopic and Quantum Chemical Investigations
Abbas et al. (2016) investigated 4-hexyloxy-3-methoxybenzaldehyde, a derivative of 4-(allyloxy)-3-methoxybenzaldehyde oxime, through spectroscopic and quantum chemical methods. This study provides insight into the molecular properties and potential applications in chemical synthesis and material sciences (Abbas et al., 2016).
Hydrolysis and Isomerization Studies
O'ferrall and O'Brien (2004) explored the hydrolysis and isomerization of p-methoxybenzaldehyde oximes, which are structurally related to 4-(allyloxy)-3-methoxybenzaldehyde oxime. Understanding these reactions can be significant in organic synthesis and the development of new chemical processes [(O'ferrall & O'Brien, 2004)](https://consensus.app/papers/rate-equilibrium-constants-hydrolysis-isomerization-oferrall/8daa0d7353825de79e60ff9a3ae1891d/?utm_source=chatgpt).
Synthesis of Naturally Occurring Compounds
Mali and Massey (1998) described the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde, indicating the use of this compound in synthesizing naturally occurring benzofurans. This showcases its application in organic synthesis and pharmacology (Mali & Massey, 1998).
Paired Electrolysis Applications
Sherbo et al. (2018) demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, where a derivative of 4-(allyloxy)-3-methoxybenzaldehyde oxime was used. This research highlights its potential application in green chemistry and electrochemical processes (Sherbo et al., 2018).
Ruthenium-Mediated Synthesis
Otterlo et al. (2003) utilized a derivative of 4-(allyloxy)-3-methoxybenzaldehyde oxime in the synthesis of various benzo-fused heterocycles. This study indicates the compound's utility in complex chemical syntheses, particularly in creating heterocyclic compounds (Otterlo et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h3-5,7-8,13H,1,6H2,2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHRAURMIAZAOE-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530988.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5530994.png)

![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5531028.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)
![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)
![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

![2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)
![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)
![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)
